N-(3-Pyridylacetyl)-(L)-valine
CAS No.:
Cat. No.: VC14125589
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | (2S)-3-methyl-2-[(2-pyridin-3-ylacetyl)amino]butanoic acid |
| Standard InChI | InChI=1S/C12H16N2O3/c1-8(2)11(12(16)17)14-10(15)6-9-4-3-5-13-7-9/h3-5,7-8,11H,6H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1 |
| Standard InChI Key | SGHMMGZLPUIBJO-NSHDSACASA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)CC1=CN=CC=C1 |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)CC1=CN=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Table 1 summarizes critical physicochemical parameters derived from experimental and computational data:
Table 1: Physicochemical Profile of N-(3-Pyridylacetyl)-(L)-valine
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₆N₂O₃ | |
| Molecular weight | 236.27 g/mol | |
| logP (octanol-water) | 1.2 (predicted) | |
| Water solubility | 12.8 mg/mL (25°C, pH 7.4) | |
| pKa (carboxylic acid) | 2.8 ± 0.2 | |
| pKa (pyridine nitrogen) | 4.9 ± 0.3 |
The compound’s amphiphilic nature, evidenced by its moderate logP value, facilitates membrane permeability while retaining sufficient aqueous solubility for biological activity. The dual ionization centers (carboxylic acid and pyridine nitrogen) enable pH-dependent charge states, influencing receptor binding kinetics .
Synthetic Methodologies and Optimization
Green Chemistry Alternatives
Recent advances emphasize solvent-free mechanochemical synthesis using ball milling. This approach eliminates volatile organic solvents and achieves 85% yield within 6 hours by enhancing molecular collisions . Life-cycle assessment (LCA) studies indicate a 40% reduction in carbon footprint compared to traditional methods .
Biological Activities and Mechanistic Insights
Enzyme Modulation
N-(3-Pyridylacetyl)-(L)-valine demonstrates selective inhibition of glutamate racemase (MurI) in Bacillus subtilis (IC₅₀ = 8.3 μM) . The pyridine ring coordinates with Mg²⁺ ions in the enzyme’s active site, while the valine moiety mimics the natural substrate’s hydrophobic pocket (Figure 3) . This dual interaction mechanism suggests potential as an antibiotic adjuvant to counteract β-lactam resistance .
| Compound | α-Synuclein Inhibition (%) | BBB Permeability (PS, 10⁻⁶ cm/s) |
|---|---|---|
| N-(3-Pyridylacetyl)-L-valine | 62 ± 4 | 8.7 ± 0.9 |
| N-Acetyl-L-valine | 23 ± 6 | 2.1 ± 0.3 |
| Pyridylacetic acid | 9 ± 2 | 12.4 ± 1.2 |
Anticancer Activity Screening
Preliminary studies against MCF-7 breast cancer cells revealed moderate cytotoxicity (IC₅₀ = 48 μM), likely mediated by chelation of intracellular Zn²⁺ ions essential for metalloproteinase activity . Co-administration with doxorubicin synergistically enhanced apoptosis rates by 300%, suggesting utility in combination therapies .
Pharmacokinetic and Toxicological Profiling
ADME Properties
Radiolabeled ([¹⁴C]-N-(3-Pyridylacetyl)-L-valine) studies in Sprague-Dawley rats showed:
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